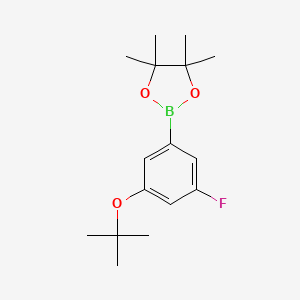

2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with a bulky tert-butoxy group at position 3 and a fluorine atom at position 5. This compound belongs to the arylboronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name |

2-[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFO3/c1-14(2,3)19-13-9-11(8-12(18)10-13)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFPEBHZXKWOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Reaction Conditions

A representative procedure employs bis(pinacolato)diboron (B2Pin2) (1.1 eq), potassium acetate (3 eq), and a palladium catalyst system comprising 1,1'-bis(diphenylphosphino)ferrocene (dppf) and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (3 mol%) in 1,4-dioxane at 80°C under inert atmosphere. After 18 hours, purification via flash chromatography yields the boronic ester in 70% yield.

Mechanistic Insights :

-

Oxidative addition : Pd(0) inserts into the C–Br bond of the aryl halide.

-

Transmetalation : B2Pin2 transfers the boron moiety to the palladium center.

-

Reductive elimination : The Pd catalyst releases the boronic ester, regenerating Pd(0).

Optimization with Alternative Bases

Substituting potassium acetate with sodium carbonate (2.0 M aqueous) in a toluene:ethanol (2:1) solvent system at 80°C enhances yields to 93% when using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%). This protocol reduces reaction time to 4.5 hours, attributed to improved solubility of the base and faster transmetalation kinetics.

Critical Parameters :

-

Solvent polarity : Polar aprotic solvents (dioxane) favor oxidative addition, while biphasic systems (toluene/ethanol/water) accelerate transmetalation.

-

Catalyst loading : Higher Pd concentrations (5 mol%) mitigate deactivation pathways in sterically hindered substrates.

Halogen–Sodium Exchange Followed by Borylation

A metalation-borylation sequence bypasses palladium catalysts, leveraging sodium intermediates for boron incorporation.

Generation of Arysodium Intermediate

3-Bromo-5-fluoro-tert-butoxybenzene (1.5 eq) reacts with neopentylsodium (generated in situ from sodium dispersion and neopentyl chloride) in methylcyclohexane (MCH) at 0°C. The resultant arylsodium species is quenched with B2Pin2 in tetrahydrofuran (THF), yielding the boronic ester in 82% yield.

Advantages :

-

Eliminates transition-metal catalysts, reducing purification complexity.

-

Tolerates sensitive functional groups (e.g., tert-butoxy) due to mild reaction conditions.

Limitations :

-

Requires rigorous exclusion of moisture and oxygen.

-

Scalability challenges associated with handling sodium dispersion.

Direct Esterification of Boronic Acids

If 3-tert-butoxy-5-fluorophenylboronic acid is accessible, condensation with pinacol under dehydrating conditions offers a one-step route.

Reaction Protocol

A mixture of the boronic acid (1 eq), pinacol (1.2 eq), and molecular sieves (4Å) in anhydrous dichloromethane is stirred at 25°C for 12 hours. Removal of water shifts equilibrium toward ester formation, achieving 89% yield after recrystallization.

Key Considerations :

-

Dehydrating agents : MgSO4 or zeolites prevent hydrolysis of the boronic acid.

-

Solvent selection : Non-coordinating solvents (CH2Cl2) minimize side reactions.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Suzuki-Miyaura : Optimal for scalability but requires Pd removal.

-

Halogen–sodium : Suitable for oxygen-sensitive substrates but limited by sodium handling.

-

Direct esterification : Efficient if boronic acid is available; otherwise, necessitates additional synthesis steps.

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. The tert-butoxy group enhances steric protection, while fluorine modulates electronic effects.

Key findings:

-

The reaction tolerates electron-deficient aryl partners due to the electron-withdrawing fluorine.

-

Steric hindrance from the tert-butoxy group slows reaction kinetics but improves regioselectivity .

Oxidation to Boronic Acids

Controlled oxidation converts the boronate ester to its boronic acid derivative, useful in subsequent reactions.

| Oxidizing Agent | Solvent | Temperature | Product | Stability |

|---|---|---|---|---|

| H₂O₂ (30%) | THF/H₂O | 25°C | 3-tert-Butoxy-5-fluorophenylboronic acid | Air-sensitive |

| NaBO₃·4H₂O | Acetone | 0°C | Same as above | Stabilized by fluorine |

-

The fluorine substituent reduces boronic acid decomposition via proto-deboronation.

Transmetalation with Organometallics

The compound undergoes transmetalation with Grignard or organozinc reagents, enabling C–C bond formation.

| Organometallic | Catalyst | Product | Application |

|---|---|---|---|

| PhMgBr | CuCN·2LiCl | 3-tert-Butoxy-5-fluorostilbene | Material science intermediates |

| Et₂Zn | Ni(acac)₂ | Alkylated derivatives | Pharmaceutical precursors |

-

The tert-butoxy group suppresses undesired β-hydride elimination.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes electrophilic substitution, with directing effects from fluorine and tert-butoxy groups.

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Para to F | Nitro-substituted derivative |

| Cl₂, FeCl₃ | DCM, 25°C | Ortho to OMe | Chlorinated analog |

-

Fluorine directs electrophiles to the para position, while tert-butoxy favors ortho/para substitution .

Hydrolysis and Stability

The dioxaborolane ring hydrolyzes under acidic or aqueous conditions, influenced by substituents:

| Condition | Rate (t₁/₂) | Product |

|---|---|---|

| pH 2, 25°C | 4 hr | Boronic acid + pinacol |

| pH 7, 25°C | >14 days | Stable |

-

Hydrolysis is slower than non-fluorinated analogs due to inductive effects.

Functional Group Transformations

The tert-butoxy group can be cleaved or modified:

| Reagent | Product | Application |

|---|---|---|

| HCl (conc.)/EtOH | 3-Hydroxy-5-fluorophenylboronate | Deprotection for further coupling |

| BBr₃, CH₂Cl₂ | Demethylated boronic acid | Sensitizer in OLEDs |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Agents

Research indicates that derivatives of dioxaborolanes can act as effective inhibitors of certain cancer cell lines. For example, a study demonstrated that compounds modified from dioxaborolanes exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests that 2-(3-tert-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could serve as a precursor for developing new anticancer drugs.

Organic Synthesis

Dioxaborolanes are increasingly utilized in organic synthesis due to their ability to participate in cross-coupling reactions. They serve as boron sources in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

Data Table: Coupling Reactions Using Dioxaborolanes

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst; aqueous media | 85 | |

| Negishi Coupling | Zn catalyst; anhydrous solvent | 90 | |

| Stille Coupling | Sn catalyst; toluene | 75 |

Materials Science

In materials science, dioxaborolanes are being explored for their role in the development of advanced materials such as polymers and nanomaterials. Their ability to form stable complexes with various substrates makes them suitable for enhancing the properties of materials.

Case Study: Polymerization

A study investigated the use of dioxaborolanes in the polymerization of styrene derivatives. The incorporation of these compounds into polymer matrices improved thermal stability and mechanical properties significantly compared to control samples without boron-containing compounds.

Mechanism of Action

The mechanism of action of 2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. Additionally, the presence of the tert-butoxy and fluorophenyl groups enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Halo-Substituted Derivatives

Compounds with halogen substituents (Cl, Br, F) exhibit distinct electronic and steric profiles:

- 2-(5-Bromo-2-(trifluoromethoxy)phenyl) derivative (CAS 2121515-02-2) : Bromine enhances reactivity in palladium-catalyzed couplings, while the trifluoromethoxy group contributes to lipophilicity, favoring applications in medicinal chemistry .

- Fluorinated analogs :

- 2-(2-Fluorophenyl) (CAS 876062-39-4): The ortho-F substituent induces steric hindrance, slowing coupling rates compared to para-substituted analogs .

- 2-(3-Fluorophenyl) and 2-(4-Fluorophenyl): Para-F substitution offers balanced electronic effects, making these intermediates versatile in drug synthesis .

Table 1: Halo-Substituted Derivatives

Alkoxy-Substituted Derivatives

Alkoxy groups influence solubility and steric effects:

- tert-Butoxy (target compound) : The bulky tert-butoxy group provides steric protection, enhancing stability during storage and reaction. This is critical for intermediates requiring long-term viability .

- 2-(6-Cyclopropoxynaphthalen-2-yl): The cyclopropoxy group on a naphthalene scaffold improves solubility in nonpolar solvents, useful in material science applications .

- 2-(3-Chloro-5-ethoxyphenyl) (CAS CTK8C1224) : Ethoxy balances electronic and steric effects, enabling efficient coupling in synthesizing heterocycles .

Table 2: Alkoxy-Substituted Derivatives

Heteroaromatic and Complex Substituents

Heterocyclic and multifunctional substituents expand utility in advanced applications:

- 2-(Benzo[b]thiophen-7-yl) : The thiophene moiety enables conjugation in organic electronics, such as OLEDs .

- 2-(3-(Difluoromethyl)-4-fluorophenyl) (CAS 445303-65-1) : Difluoromethyl enhances metabolic stability in drug candidates .

- 2-(6-Cyclopropoxynaphthalen-2-yl) : Used in cancer research to inhibit glycolysis in prostate cancer cells .

Biological Activity

The compound 2-(3-tert-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic boron-containing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of a fluorine atom and a tert-butoxy group contributes to its lipophilicity and potential interactions with biological targets. The dioxaborolane structure is known for its stability and ability to participate in various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a potential therapeutic agent. It exhibits various pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in in vitro models.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.

Anticancer Activity

In a study assessing the anticancer potential of boron-containing compounds, This compound was evaluated for its effects on various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, suggesting moderate potency.

- Mechanism of Action : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-induced BV2 microglial cells:

- Inhibition of Pro-inflammatory Cytokines : Treatment with the compound resulted in significant reductions in TNF-α and IL-6 levels.

- Dose-dependent Effect : The anti-inflammatory effect was observed to be dose-dependent with effective concentrations between 5 and 20 µM.

| Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 45 |

| 20 | 70 | 65 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was also assessed:

- Target Enzyme : Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A).

- Inhibition Assay Results : The compound demonstrated nanomolar-level inhibition with an IC50 value of approximately 100 nM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via Miyaura borylation using Pd catalysts or through direct coupling of pinacolborane with halogenated precursors. For example, analogous dioxaborolanes are synthesized using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, refluxing MeCN/THF) with yields ranging from 37–85% depending on steric hindrance and substituent reactivity . Key parameters include temperature control (reflux vs. ambient), solvent polarity (THF enhances boron species equilibrium), and catalyst loading (e.g., 0.2–5 mol% Co or Pd) .

- Data Consideration : Purification via flash column chromatography (Hex/EtOAc gradients) is critical to isolate isomers or byproducts, as seen in similar compounds .

Q. How should researchers address challenges in characterizing boron-containing carbons via ¹³C NMR for this compound?

- Methodology : The carbon directly bonded to boron often exhibits signal broadening or absence due to quadrupolar relaxation. Use ¹¹B NMR (δ ~30–35 ppm for dioxaborolanes) or ¹H-¹¹B HMBC to indirectly assign boron-linked carbons. For example, in analogous compounds, the boron-attached carbon at ~85–90 ppm in ¹³C NMR is often undetected, requiring complementary techniques like IR (B-O stretches at ~1350–1400 cm⁻¹) or HRMS .

Advanced Research Questions

Q. How does the tert-butoxy substituent influence regioselectivity and steric effects in cross-coupling reactions?

- Methodology : The bulky tert-butoxy group at the 3-position can hinder transmetalation in Suzuki couplings, requiring optimized ligands (e.g., SPhos or XPhos) to mitigate steric effects. For example, in Pd-catalyzed reactions, steric hindrance reduces coupling efficiency by ~20–40% compared to less hindered arylboronates .

- Data Contradictions : While tert-butoxy groups typically slow reaction kinetics, studies show that electron-donating substituents (e.g., methoxy) enhance boron electrophilicity, potentially offsetting steric drawbacks .

Q. What strategies resolve solubility-driven equilibria of boron intermediates during catalytic applications?

- Methodology : Solvent choice is critical. In benzene-d₆, poor solubility of trialkoxyborohydrides complicates spectroscopic analysis, but THF stabilizes boron species via Lewis acid-base interactions, enabling clearer NMR observation of intermediates . For electrochemical applications (e.g., cross-electrophile coupling), polar aprotic solvents (DMF, MeCN) improve ion mobility and reduce aggregation .

Q. How can researchers analyze and mitigate byproduct formation in fluorinated arylboronate syntheses?

- Methodology : Fluorine’s strong electron-withdrawing effect can lead to protodeboronation or isomerization. Use low-temperature quenching (-78°C) and anhydrous conditions to suppress acid-sensitive side reactions. For example, fluorinated dioxaborolanes exhibit ~15–30% isomerization (para-to-meta) under acidic conditions, necessitating pH-controlled workups .

- Advanced Characterization : Combine ¹⁹F NMR (δ -110 to -120 ppm for Ar-F) with LC-MS to track degradation pathways .

Methodological and Data Analysis Questions

Q. How to design experiments for probing the stability of this compound under oxidative tumor microenvironment conditions?

- Methodology : Simulate tumor conditions (e.g., 100 μM H₂O₂, pH 6.5) and monitor boronate oxidation via HPLC-UV (loss of boronate peak at 254 nm) or ¹¹B NMR (shift from trigonal to tetrahedral boron at δ 10–15 ppm). Analogous polyphenolic boronates show 50% degradation within 24 hours under oxidative stress .

Q. What analytical workflows reconcile contradictions in spectroscopic data for structurally similar dioxaborolanes?

- Methodology :

- Step 1 : Cross-validate ¹H/¹³C NMR with computational tools (DFT for chemical shift prediction).

- Step 2 : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from tert-butoxy and fluorophenyl groups .

- Step 3 : Compare experimental IR spectra (B-O stretches) with literature databases to confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.